

InChI key and SMILES notation for 2-(Trifluoromethyl)thiazol-5-amine

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)thiazol-5-amine

Cat. No.: B1394868

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An In-Depth Technical Guide to **2-(Trifluoromethyl)thiazol-5-amine**: A Core Building Block in Modern Drug Discovery

Executive Summary

2-(Trifluoromethyl)thiazol-5-amine is a heterocyclic amine that has garnered significant attention from the scientific community, particularly within the realms of medicinal chemistry and drug development. Its structure ingeniously combines two highly valued chemical motifs: the 2-aminothiazole core, a "privileged scaffold" known for its broad spectrum of biological activities, and the trifluoromethyl (CF_3) group, a key bioisostere used to enhance the pharmacological profiles of drug candidates.^{[1][2]} The strategic placement of the electron-withdrawing trifluoromethyl group at the 2-position and the reactive amine at the 5-position creates a versatile and high-value intermediate for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its chemical identity, strategic importance, synthesis, and applications, tailored for researchers and professionals in the pharmaceutical sciences.

Core Chemical Identifiers and Physicochemical Properties

Accurate identification is the foundation of reproducible science. The core identifiers for **2-(Trifluoromethyl)thiazol-5-amine** provide a universal language for its reference in research, procurement, and regulatory documentation.

Property	Value	Source(s)
IUPAC Name	2-(trifluoromethyl)-1,3-thiazol-5-amine	
CAS Number	1367944-72-6	[3]
Molecular Formula	C ₄ H ₃ F ₃ N ₂ S	[3]
Molecular Weight	168.14 g/mol	[3]
InChI Key	GYNHFFHGWBAGTP-UHFFFAOYSA-N	
Canonical SMILES	C1=C(N=C(S1)C(F)(F)F)N	

The molecule's structure is fundamental to its reactivity and function. The thiazole ring provides a stable aromatic core, while the amine group at the C5 position serves as a crucial synthetic handle for further molecular elaboration. The CF₃ group at the C2 position profoundly influences the electronic properties of the entire ring system.

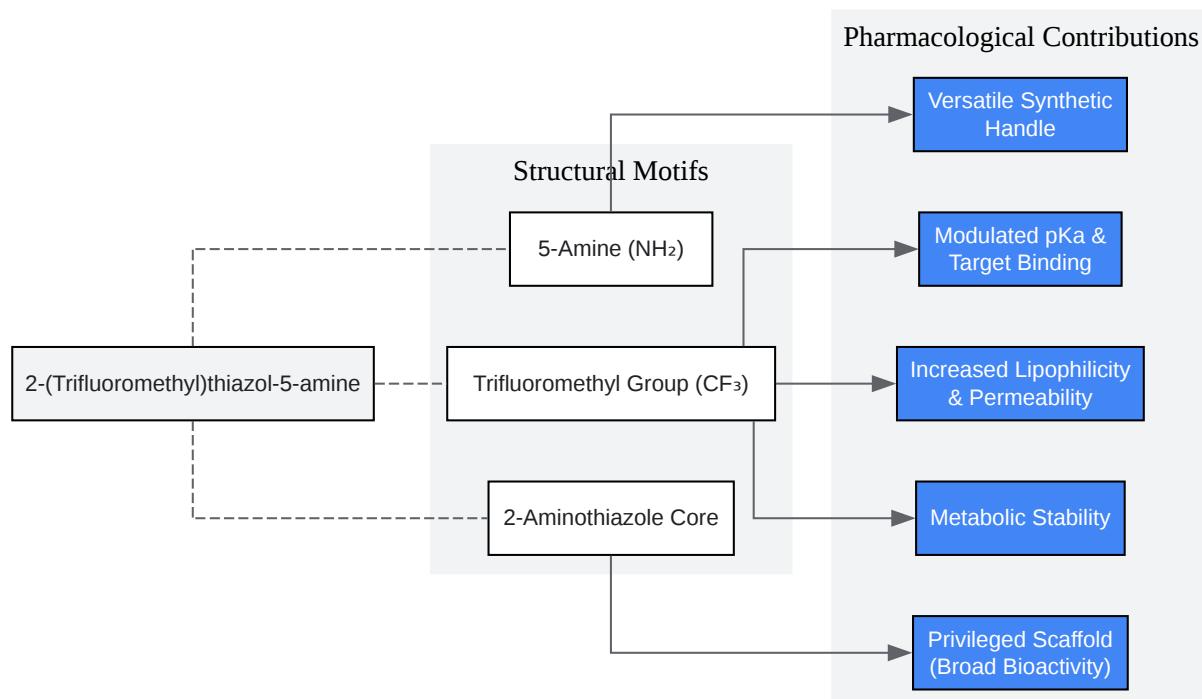
2D Structure of **2-(Trifluoromethyl)thiazol-5-amine**

The Strategic Importance in Medicinal Chemistry

The value of **2-(Trifluoromethyl)thiazol-5-amine** is not merely incidental; it is a product of rational design principles in medicinal chemistry. The convergence of its structural components imparts a unique combination of desirable properties to parent molecules.

- The 2-Aminothiazole Scaffold: This heterocyclic system is a cornerstone in drug design, recognized for its ability to engage in various biological interactions, including hydrogen bonding and pi-stacking. Its presence is a common feature in molecules targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[1][4][5]
- The Trifluoromethyl (CF₃) Group: The incorporation of fluorine, and particularly the CF₃ group, into drug candidates is a well-established strategy to optimize pharmacokinetic and pharmacodynamic properties.[6] With its three fluorine atoms, the trifluoromethyl group is highly lipophilic and electronegative.[6] This modification can lead to:

- Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making the CF_3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often increases the molecule's half-life and bioavailability. [2][6]
- Increased Membrane Permeability: The lipophilic nature of the CF_3 group can improve a drug's ability to cross cellular membranes, which is critical for reaching intracellular targets.[2]
- Modulated Target Affinity: The strong electron-withdrawing nature of the group can alter the pK_a of nearby functionalities and influence binding interactions with target proteins, sometimes leading to improved potency and selectivity.[1]



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Relationship between structure and pharmacological benefits.

Synthetic Strategies and Methodologies

The synthesis of substituted 2-aminothiazoles is a well-trodden path in organic chemistry, with the Hantzsch reaction being the classical and most widely adopted method.^[5] This reaction involves the condensation of an α -haloketone with a thiourea. While specific, peer-reviewed syntheses for **2-(Trifluoromethyl)thiazol-5-amine** are proprietary or less commonly published, a plausible and instructive methodology can be outlined based on established chemical principles for analogous structures.

The key challenge is the regioselective introduction of the amine at the C5 position. A common strategy involves using a precursor where the C5 position is masked or substituted with a group that can be later converted to an amine.

Representative Synthetic Protocol

This protocol is a representative workflow and should be adapted and optimized based on laboratory conditions and precursor availability.

Step 1: Synthesis of α -Bromo- α -formyl-trifluoroacetone equivalent.

- Causality: An α -haloketone is the requisite electrophile for the Hantzsch synthesis. The formyl group (or a protected equivalent) at the α -position is a precursor to the C5 position of the thiazole ring.

Step 2: Cyclocondensation with Thiourea.

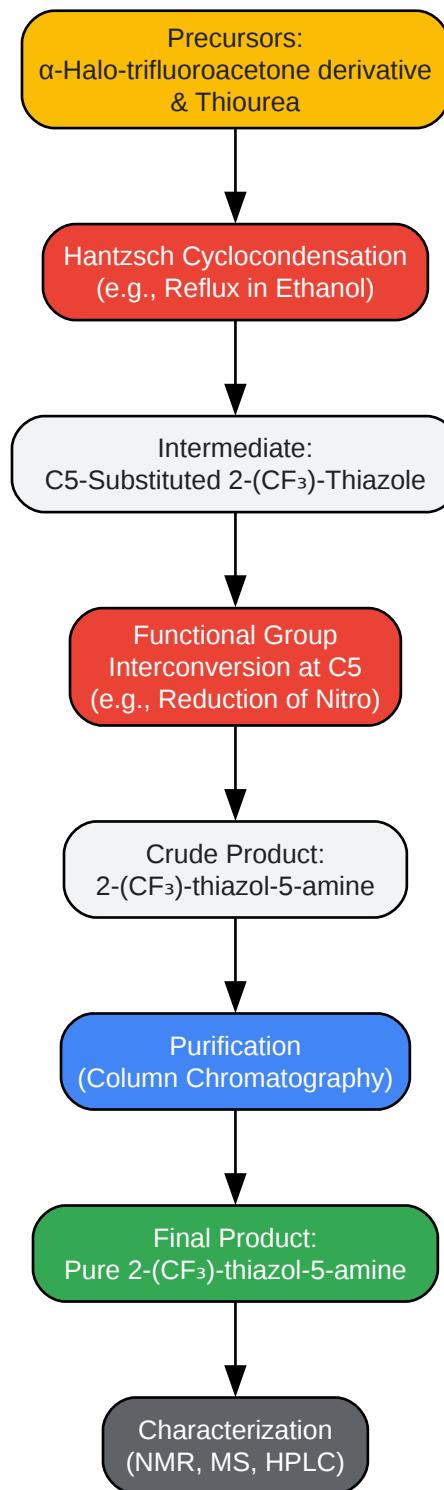
- Dissolve the α -haloketone precursor (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
- Add thiourea (1.1 eq) to the solution.
- Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Causality: The nucleophilic sulfur of thiourea attacks the carbonyl carbon, and the amine attacks the halogenated carbon, leading to cyclization and the formation of the 2-aminothiazole ring.

Step 3: Conversion of the C5-substituent to an Amine.

- **Causality:** This step is highly dependent on the starting precursor. If a C5-cyano group was used, it could be reduced to an aminomethyl group. If a C5-nitro group was installed, it could be reduced to the target amine using standard reducing agents like SnCl_2/HCl or catalytic hydrogenation. This conversion is a critical and often multi-step process that defines the final product.

Step 4: Purification and Characterization.

- Upon reaction completion, cool the mixture and neutralize with a base (e.g., sodium bicarbonate solution).
- Extract the product into an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product using column chromatography on silica gel.
- Characterize the final compound using ^1H NMR, ^{13}C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

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Generalized workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

The utility of **2-(Trifluoromethyl)thiazol-5-amine** is demonstrated by its role as a key intermediate in the synthesis of a diverse range of biologically active molecules.

- **Anticancer Agents:** The 2-aminothiazole scaffold is a component of numerous compounds investigated for their antiproliferative activity.[4] Derivatives are used to construct more complex heterocyclic systems, such as thiazolo[4,5-d]pyrimidines, which can act as purine antagonists and disrupt DNA replication in cancer cells.[2][6] Research has shown that some derivatives can function as topoisomerase II inhibitors, a critical enzyme for cell division.[2]
- **Kinase Inhibitors:** Many kinase inhibitors, a cornerstone of modern oncology, feature nitrogen-containing heterocyclic cores. The 2-aminothiazole structure can serve as an effective "hinge-binding" motif, interacting with the ATP-binding site of various kinases. The CF₃ group can provide additional beneficial interactions in adjacent hydrophobic pockets.
- **TRPV1 Antagonists:** The Transient Receptor Potential Vanilloid 1 (TRPV1) is a target for the treatment of pain. Complex molecules incorporating trifluoromethyl-phenyl and thiazole-pyrimidinyl moieties have been developed as potent TRPV1 antagonists, highlighting the utility of these building blocks in neuroscience and pain management research.[7]
- **Agrochemicals:** Beyond pharmaceuticals, this structural class is valuable in agrochemicals. The trifluoromethylthiazole moiety can enhance the efficacy and stability of pesticides and herbicides, contributing to the development of more effective crop protection agents.[2]

Conclusion and Future Outlook

2-(Trifluoromethyl)thiazol-5-amine stands as a testament to the power of strategic molecular design. It is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. The combination of a biologically active core with a pharmacokinetically favorable substituent provides a robust platform for developing next-generation therapeutics. As researchers continue to explore novel chemical space, the demand for versatile, high-value building blocks like **2-(Trifluoromethyl)thiazol-5-amine** will undoubtedly grow, solidifying its role in the future of drug discovery and development.

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